![molecular formula C21H18F9N3O5 B2615926 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide CAS No. 338404-68-5](/img/structure/B2615926.png)
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol under acidic conditions to form the bis(trifluoroethoxy) derivative. This intermediate is then coupled with an appropriate amine, such as 2-aminoethyl-[4-(trifluoromethoxy)phenyl]carbamate, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Thiol or amine derivatives
Applications De Recherche Scientifique
Anti-Arrhythmic Properties
Flecainide is primarily utilized in the treatment of ventricular arrhythmias and atrial fibrillation. Its mechanism involves blocking sodium channels in cardiac tissues, thereby stabilizing cardiac membranes and preventing abnormal electrical activity. Clinical studies have shown that Flecainide effectively reduces the incidence of arrhythmias in patients with structural heart disease and can be used in both acute and chronic settings .
Synthesis and Derivatives
The synthesis of Flecainide involves several steps starting from 1,4-dibromobenzene, which is reacted with trifluoroethanol to produce 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This compound is then converted into its acid chloride and reacted with piperidine derivatives to yield Flecainide . Variations of this compound have been explored for enhanced efficacy and reduced side effects.
Antimicrobial Properties
Recent studies have investigated derivatives of Flecainide for their potential antimicrobial activity. For instance, compounds derived from 4-(trifluoromethyl)benzohydrazide have shown moderate inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, indicating potential applications as antimicrobial agents .
Anti-Cancer Activity
Research has also focused on the anti-cancer properties of Flecainide derivatives. A study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential use as chemotherapeutic agents . The biological assessment included in silico studies that indicated promising interactions with cancer-related targets.
Case Studies
Mécanisme D'action
The mechanism of action of 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxyphenyl moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to downstream effects, such as the induction of apoptosis in cancer cells or the modulation of glucose metabolism in diabetic models .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-bis(2,2,2-trifluoroethoxy)acetophenone
- 4-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole
- 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
Uniqueness
Compared to similar compounds, 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide stands out due to its unique combination of trifluoroethoxy and trifluoromethoxyphenyl groups.
Activité Biologique
The compound 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C18H19F6N3O4, and it features multiple trifluoroethoxy and trifluoromethoxy groups which enhance its lipophilicity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H19F6N3O4 |
Molecular Weight | 421.35 g/mol |
IUPAC Name | This compound |
LogP | 3.9478 |
Anticancer Properties
Recent studies have highlighted the anticancer properties of related compounds featuring the 2,5-bis(2,2,2-trifluoroethoxy) moiety. For instance, derivatives of 1,3-thiazolidin-4-one containing this structure were evaluated for their efficacy against glioblastoma cells (LN229). The results indicated significant cytotoxic effects and apoptosis induction in these cancer cells when treated with specific derivatives (5b, 5c, and 5e) .
- In Vitro Studies : The MTT assay demonstrated that these derivatives effectively reduced cell viability in a dose-dependent manner. Colony formation assays confirmed that the treated cells exhibited reduced proliferation capabilities.
The mechanism by which these compounds exert their biological effects appears to be multifaceted:
- Enzyme Inhibition : The trifluoro groups enhance binding affinity to various enzymes involved in cancer progression.
- Apoptotic Pathways : Induction of apoptosis has been linked to alterations in mitochondrial membrane potential and activation of caspases.
- Targeting Specific Receptors : Binding affinities to receptors such as AURKA and VEGFR-2 were assessed using computational docking studies. Compounds exhibited strong binding affinities (e.g., compound 5b with -9.0 kcal/mol for AURKA) .
Case Studies
Several case studies have investigated the biological activity of derivatives based on the parent compound:
- Study on Antiglioma Activity :
-
Binding Affinity Analysis :
- A comparative study assessed binding affinities of various derivatives to key cancer-related targets.
- Table: Binding Affinities (kcal/mol)
Compound AURKA VEGFR-2 5a -9.8 -8.2 5b -9.0 -8.7 5c -8.9 -9.0 5d -9.2 -8.1 5e -8.7 -7.9
Propriétés
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F9N3O5/c22-19(23,24)10-36-14-5-6-16(37-11-20(25,26)27)15(9-14)17(34)31-7-8-32-18(35)33-12-1-3-13(4-2-12)38-21(28,29)30/h1-6,9H,7-8,10-11H2,(H,31,34)(H2,32,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPENEFXSLFBXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.